BrettPhosPdG4

Catalog No.
S3022394
CAS No.
1599466-83-7
M.F
C49H69NO5PPdS-
M. Wt
921.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BrettPhosPdG4

CAS Number

1599466-83-7

Product Name

BrettPhosPdG4

IUPAC Name

dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Molecular Formula

C49H69NO5PPdS-

Molecular Weight

921.5 g/mol

InChI

InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

YGIUDYZKEHOKOY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Solubility

not available

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

BrettPhos Pd G4, also known as (SP-4-3)-[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium(II), is a fourth-generation (G4) Buchwald precatalyst [Sigma-Aldrich: ].

Catalyst for Cross-Coupling Reactions

BrettPhos Pd G4 is a versatile catalyst used in organic chemistry for various cross-coupling reactions. These reactions form new carbon-carbon (C-C) bonds between organic molecules. The catalyst facilitates the coupling of different organic fragments, allowing for the synthesis of complex molecules.

Research has shown BrettPhos Pd G4 to be particularly effective in the following cross-coupling reactions:

  • Suzuki-Miyaura Coupling: This reaction joins a boronic acid or ester with a halide or triflate to form a C-C bond [ScienceDirect: ].
  • Heck Reaction: This reaction couples an alkene with an aryl halide or triflate to form a substituted alkene [ScienceDirect: ].
  • Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide [ScienceDirect: ].
  • Negishi Coupling: This reaction couples an organic halide with an organozinc reagent to form a C-C bond [ScienceDirect: ].
  • Stille Coupling: This reaction forms a C-C bond between an organotin reagent and a halide or triflate [ScienceDirect: ].
  • Hiyama Coupling: This reaction couples an organosilane with a halide or triflate to form a C-C bond [Journal of the American Chemical Society: ].

The effectiveness of BrettPhos Pd G4 stems from its air, moisture, and thermal stability, allowing for easier handling and reaction setup in research laboratories. Additionally, its high reactivity promotes efficient coupling reactions with good yields.

Advantages over Previous Generations

Compared to earlier generation Buchwald precatalysts, BrettPhos Pd G4 offers several advantages:

  • Improved Stability: It exhibits better resistance to air, moisture, and heat, simplifying handling and storage in research settings [Sigma-Aldrich: ].
  • Enhanced Reactivity: BrettPhos Pd G4 often leads to faster reaction times and higher yields of desired products in cross-coupling reactions compared to previous generations [Journal of the American Chemical Society: ].
  • Broader Substrate Scope: This catalyst can effectively couple a wider range of starting materials compared to earlier generations, increasing its versatility in research applications.

BrettPhosPdG4 is a phosphine-based palladium complex characterized by its unique structure and properties. Its chemical formula is C49H69NO5PPdS, and it is classified under the CAS number 1599466-83-7. This compound features a dicyclohexylphosphine moiety, which contributes to its effectiveness as a catalyst in various organic reactions. The palladium center in BrettPhosPdG4 plays a crucial role in facilitating cross-coupling reactions, making it a valuable reagent in synthetic organic chemistry .

BrettPhos Pd G4 does not directly participate in biological systems. Its role is to act as a catalyst in organic synthesis reactions, accelerating the formation of C-C bonds between specific molecules. The bulky and electron-rich nature of the BrettPhos ligand helps to stabilize the palladium catalyst and control its reactivity, leading to efficient and selective cross-coupling reactions [, ].

  • Skin and eye irritation: As with many organic compounds, contact with skin or eyes can cause irritation.
  • Metal toxicity: Palladium can be toxic upon exposure, so proper handling procedures to minimize inhalation or ingestion are crucial.

BrettPhosPdG4 is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. This complex has shown high efficiency and selectivity in coupling aryl halides with boronic acids to produce biaryl compounds. The presence of the bulky dicyclohexylphosphine ligand enhances the stability of the palladium complex and improves its catalytic activity .

In addition to Suzuki-Miyaura reactions, BrettPhosPdG4 can also participate in other palladium-catalyzed transformations such as:

  • Heck reactions: Coupling alkenes with aryl halides.
  • Stille reactions: Formation of carbon-carbon bonds using organostannanes.
  • Sonogashira coupling: Coupling terminal alkynes with aryl halides.

These reactions are essential for building complex organic molecules used in pharmaceuticals and materials science.

The synthesis of BrettPhosPdG4 typically involves the coordination of palladium with a phosphine ligand. The general steps include:

  • Preparation of the phosphine ligand: Dicyclohexylphosphine is synthesized from cyclohexanol and phosphorus trichloride.
  • Palladium salt reaction: The phosphine ligand is reacted with a palladium salt, such as palladium acetate or palladium chloride, under controlled conditions to form the palladium complex.
  • Purification: The resulting complex is purified using techniques like column chromatography or recrystallization to obtain BrettPhosPdG4 in high purity.

This method allows for the efficient production of BrettPhosPdG4 suitable for various catalytic applications .

BrettPhosPdG4 finds extensive applications in:

  • Organic synthesis: As a catalyst for various cross-coupling reactions, it is instrumental in synthesizing complex organic molecules.
  • Drug discovery: It aids in the development of new pharmaceuticals by enabling the efficient construction of biologically active compounds.
  • Materials science: Used in creating advanced materials through polymerization processes that require precise control over molecular architecture.

Its versatility makes it a valuable tool in both academic research and industrial applications .

Studies on BrettPhosPdG4 have focused on its interactions with various substrates during catalysis. The nature of these interactions significantly influences reaction outcomes, including product yield and selectivity. Research has shown that the steric and electronic properties of the dicyclohexylphosphine ligand play a critical role in optimizing these interactions, thereby enhancing catalytic performance .

BrettPhosPdG4 can be compared with other phosphine-based palladium complexes that are utilized as catalysts in organic synthesis. Some similar compounds include:

Compound NameStructure FeaturesUnique Aspects
Triphenylphosphine Palladium DichlorideContains triphenylphosphine ligandsWidely used but less sterically hindered
BINAP-Palladium ComplexUtilizes chiral BINAP ligandsOffers enantioselectivity in reactions
DPEphos Palladium ComplexFeatures diphenyl ether phosphine ligandsKnown for high reactivity and selectivity

BrettPhosPdG4 stands out due to its bulky dicyclohexylphosphine ligand, which enhances its stability and reactivity compared to less hindered ligands. This unique feature allows it to perform effectively under various reaction conditions while maintaining high selectivity .

The development of Buchwald precatalysts began with first-generation (G1) systems in the early 2000s, which utilized phenethylamine-derived ligands requiring strong bases for Pd(0) generation. These catalysts demonstrated unprecedented activity at low temperatures (-40°C) but suffered from limited air stability. Second-generation (G2) precatalysts introduced biphenyl-based ligands in 2010, enabling activation at room temperature with weak phosphate bases while maintaining catalytic efficiency.

Third-generation (G3) systems marked a paradigm shift through structural reorganization of the aminobiphenyl backbone, achieving simultaneous air/moisture stability and rapid catalyst activation. This innovation allowed precise stoichiometric control of the ligand:palladium ratio, critical for reproducible results in large-scale applications. The evolutionary trajectory culminated in fourth-generation (G4) precatalysts like BrettPhos Pd G4, which introduced targeted methyl group substitutions to address residual stability issues in G3 systems.

Design Philosophy of BrettPhos Ligand Systems

The BrettPhos ligand family was engineered to address limitations in earlier biarylphosphine ligands, such as air sensitivity and inefficient catalytic turnover. BrettPhos Pd G4 builds upon its predecessor (G3) by incorporating an N-methylated 2-aminobiphenyl scaffold, a modification aimed at enhancing stability during catalytic cycles [2] [4]. This design philosophy prioritizes:

  • Steric Protection: The dicyclohexylphosphine group and 2′,4′,6′-triisopropyl substituents create a bulky environment that shields the palladium center from undesired side reactions [1] [3].
  • Electronic Tuning: Methoxy groups at the 3- and 6-positions of the biphenyl backbone donate electron density to the palladium, facilitating oxidative addition steps [3].
  • Controlled Activation: The methanesulfonate (mesylate) counterion serves as a labile leaving group, enabling rapid generation of the active Pd(0) species upon reduction [4].

This iterative design approach resolves issues such as ligand scrambling and oxidative decomposition, which plagued earlier generations [2].

Structural Features and Ligand-Metal Interactions

The molecular structure of BrettPhos Pd G4 (C₄₉H₆₈NO₅PPdS) features a palladium atom in a distorted square-planar geometry, coordinated by:

  • The phosphorus atom of the BrettPhos ligand.
  • The carbon atom of the 2-aminobiphenyl backbone.
  • The oxygen atom of the mesylate group.
  • A vacant site for substrate binding [4].

Key Structural Parameters:

FeatureDescription
Pd–P Bond Length2.28 Å (indicative of strong σ-donation from phosphorus) [3]
Pd–C Bond Length1.98 Å (consistent with π-backbonding to the biphenyl system) [3]
Dihedral Angle (P–Pd–C)87.5° (optimized for steric protection while allowing substrate access) [3]

The ligand’s isopropyl and cyclohexyl groups enforce a rigid, three-dimensional structure that prevents aggregation and stabilizes monomeric palladium species during catalysis [1] [3].

Mechanistic Studies of Catalytic Activation and Cycling

BrettPhos Pd G4 operates via a well-defined activation mechanism:

  • Precursor Activation: Dissociation of the mesylate group generates a Pd(0) intermediate, as confirmed by in situ X-ray absorption spectroscopy [2].
  • Oxidative Addition: The electron-rich palladium center facilitates oxidative addition of aryl halides, with rate constants up to 1.2 × 10³ M⁻¹s⁻¹ for aryl bromides [2].
  • Transmetalation: The steric bulk of BrettPhos directs coupling partners into optimal geometries, minimizing β-hydride elimination byproducts [4].
  • Reductive Elimination: C–N or C–C bond formation occurs with activation energies as low as 18.5 kcal/mol, as determined by Eyring analysis [2].

Comparative studies show BrettPhos Pd G4 achieves turnover numbers (TONs) exceeding 10,000 in Buchwald-Hartwig aminations, a 40% improvement over G3 systems [4].

Influence of N-Methylation on Catalyst Performance

The introduction of an N-methyl group in BrettPhos Pd G4 addresses two critical limitations of G3 catalysts:

  • Suppressed Amine Coordination: Methylation blocks coordination of free amines to the palladium center, preventing catalyst poisoning in amination reactions [2].
  • Enhanced Solubility: The hydrophobic methyl group improves solubility in nonpolar solvents (e.g., toluene), enabling reactions at concentrations up to 0.5 M [4].

Impact on Reaction Efficiency:

ParameterG3 PerformanceG4 Performance
Aryl Chloride Reactivity65% Yield92% Yield
Catalyst Loading1.0 mol%0.2 mol%
Reaction Time24 h4 h

Data adapted from kinetic profiling of Suzuki-Miyaura couplings [2] [4].

Computational and Theoretical Analysis of Catalyst Structure

Density functional theory (DFT) simulations at the B3LYP/def2-TZVP level provide atomic-level insights:

  • Electrostatic Potential Maps: Reveal a region of high electron density at the palladium center (−1.34 eV), facilitating oxidative addition [3].
  • Transition-State Modeling: The energy barrier for C–N bond formation in Buchwald-Hartwig reactions is reduced by 12% in G4 compared to G3, attributed to improved orbital overlap between Pd and the amine substrate [3].
  • Conformational Flexibility: Molecular dynamics simulations show the BrettPhos ligand undergoes <5 Å positional fluctuations during catalysis, ensuring consistent steric protection [3].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

920.36689 g/mol

Monoisotopic Mass

920.36689 g/mol

Heavy Atom Count

58

Dates

Modify: 2024-04-14

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